Spiro[3.5]nonane-7-sulfonyl chloride
CAS No.: 2241141-15-9
Cat. No.: VC5266567
Molecular Formula: C9H15ClO2S
Molecular Weight: 222.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241141-15-9 |
|---|---|
| Molecular Formula | C9H15ClO2S |
| Molecular Weight | 222.73 |
| IUPAC Name | spiro[3.5]nonane-7-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H15ClO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2 |
| Standard InChI Key | UDKSTTCXBVLBIF-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CCC(CC2)S(=O)(=O)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Spirocyclic Framework
Spiro[3.5]nonane-7-sulfonyl chloride features a bicyclic system where a three-membered ring and a five-membered ring share a single carbon atom, forming a spiro junction at position 7. This configuration imposes significant steric constraints, influencing both its physical properties and chemical reactivity. The sulfonyl chloride group () is attached to the shared carbon, rendering the compound highly electrophilic.
The three-dimensional structure was confirmed via X-ray crystallography in related spirocyclic systems, such as 2-oxa-7-azaspiro[3.5]nonane derivatives . These studies reveal that the spiro arrangement induces a puckered conformation in the five-membered ring, while the three-membered ring remains nearly planar.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.73 g/mol |
| IUPAC Name | Spiro[3.5]nonane-7-sulfonyl chloride |
| SMILES | C1CC2(C1)CCC(CC2)S(=O)(=O)Cl |
| Hazard Statements | H314, H335 |
Synthesis and Preparation
Optimization Challenges
Key challenges include maintaining the integrity of the strained spirocyclic system during sulfonation. Overly vigorous conditions may lead to decomposition or rearrangement, necessitating precise stoichiometric control and inert atmospheres.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes rapid nucleophilic substitution with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
This reactivity is exploited in peptide coupling and polymer crosslinking applications.
Ring-Opening Reactions
Under basic conditions, the spirocyclic framework may undergo ring-opening to form linear sulfonates. For instance, treatment with aqueous sodium hydroxide generates a sulfonate salt:
Such reactions are pivotal in prodrug design, where controlled release of active metabolites is required.
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
Spiro[3.5]nonane-7-sulfonyl chloride’s rigid scaffold mimics bioactive natural products, making it valuable in fragment-based drug design. It has been utilized to synthesize inhibitors targeting enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), a protein overexpressed in certain cancers .
Agrochemical Intermediates
The compound’s ability to confer resistance to enzymatic degradation has led to its use in herbicides and fungicides. Derivatives containing the spiro[3.5]nonane moiety exhibit enhanced soil persistence and bioavailability.
Table 2: Comparative Analysis of Spirocyclic Sulfonyl Chlorides
| Compound | Ring Sizes | Molecular Weight | Key Applications |
|---|---|---|---|
| Spiro[3.5]nonane-7-sulfonyl chloride | 3 + 5 | 222.73 | Drug discovery, agrochemicals |
| Spiro[4.5]decane-7-sulfonyl chloride | 4 + 5 | 236.78 | Polymer chemistry |
| Spiro[5.5]undecane-7-sulfonyl chloride | 5 + 5 | 250.82 | Surfactant synthesis |
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